molecular formula C25H22ClNO5S B4562450 Ethyl 1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate

Ethyl 1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate

Cat. No.: B4562450
M. Wt: 484.0 g/mol
InChI Key: MSDIEIASMOZNKI-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a sulfonyloxy group attached to the indole ring, along with various substituents such as a chlorophenyl group, a methylphenyl group, and an ethyl ester group. It is of interest in medicinal chemistry due to its potential biological activities.

Scientific Research Applications

Ethyl 1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.

    Chemical Biology: It serves as a tool compound to investigate the role of specific molecular targets in biological systems.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of Substituents: The chlorophenyl and methylphenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Sulfonyloxy Group Addition: The sulfonyloxy group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyloxy group, where nucleophiles such as amines or thiols can replace the sulfonyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted indole derivatives with new functional groups.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of key biochemical pathways. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, resulting in altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)indole-3-carboxylate: Lacks the sulfonyloxy group, which may result in different biological activities.

    Ethyl 1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)sulfonylindole-3-carboxylate: Contains a sulfonyl group instead of a sulfonyloxy group, leading to variations in chemical reactivity and biological properties.

    Ethyl 1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)oxyindole-3-carboxylate: Contains an oxy group instead of a sulfonyloxy group, which may affect its solubility and interaction with molecular targets.

Uniqueness

Ethyl 1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate is unique due to the presence of the sulfonyloxy group, which imparts distinct chemical reactivity and biological properties. This functional group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for medicinal chemistry and biological research.

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5S/c1-4-31-25(28)24-17(3)27(19-9-7-18(26)8-10-19)23-14-11-20(15-22(23)24)32-33(29,30)21-12-5-16(2)6-13-21/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDIEIASMOZNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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